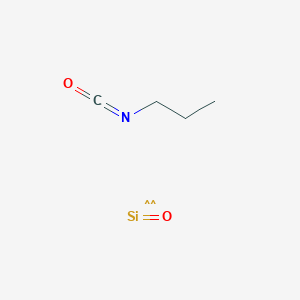
1-Isocyanatopropane;oxoniumylidynesilanide
Overview
Description
1-Isocyanatopropane;oxoniumylidynesilanide is a chemical compound with the molecular formula C4H7NOThis compound is characterized by its clear yellow liquid form and its ability to react vigorously with water, alcohols, and amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanatopropane;oxoniumylidynesilanide can be synthesized by reacting propylamine with phosgene in the presence of a solvent such as toluene. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction. The product is then purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where propylamine and phosgene are continuously fed into the system. The reaction is carefully monitored to ensure safety and efficiency. The final product is collected and purified using distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanatopropane;oxoniumylidynesilanide undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form propylamine and carbon dioxide.
Alcoholysis: Reacts with alcohols to form urethanes.
Aminolysis: Reacts with amines to form ureas.
Common Reagents and Conditions:
Hydrolysis: Water, room temperature.
Alcoholysis: Alcohols (e.g., methanol, ethanol), room temperature.
Aminolysis: Amines (e.g., methylamine, ethylamine), room temperature.
Major Products:
Hydrolysis: Propylamine, carbon dioxide.
Alcoholysis: Urethanes.
Aminolysis: Ureas.
Scientific Research Applications
1-Isocyanatopropane;oxoniumylidynesilanide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving isocyanates.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of polymers and coatings
Mechanism of Action
The mechanism of action of 1-Isocyanatopropane;oxoniumylidynesilanide involves its reactivity with nucleophiles such as water, alcohols, and amines. The compound’s isocyanate group (-NCO) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various products such as amines, urethanes, and ureas .
Comparison with Similar Compounds
- Isocyanic acid methyl ester (methyl isocyanate)
- Isocyanic acid ethyl ester (ethyl isocyanate)
- Isocyanic acid butyl ester (butyl isocyanate)
Uniqueness: 1-Isocyanatopropane;oxoniumylidynesilanide is unique due to its specific reactivity profile and its applications in various fields. Compared to other isocyanates, it offers distinct advantages in terms of its reactivity with different nucleophiles and its utility in industrial processes .
Properties
InChI |
InChI=1S/C4H7NO.OSi/c1-2-3-5-4-6;1-2/h2-3H2,1H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBWZIPVLMAKTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C=O.O=[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584214 | |
| Record name | PUBCHEM_16217002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173022-52-0 | |
| Record name | PUBCHEM_16217002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173022-52-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1611628.png)



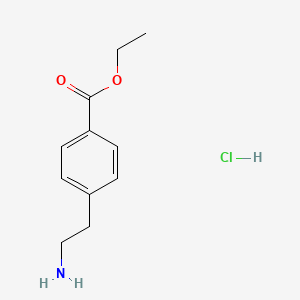
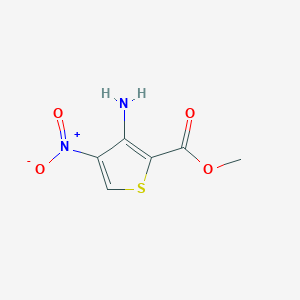



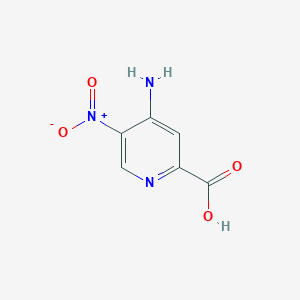
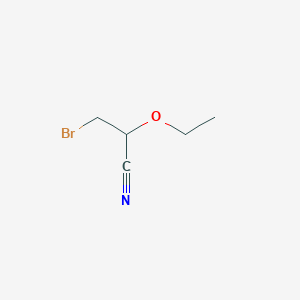

![6-Amino-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B1611649.png)
